molecular formula C19H22N2O5S B2834122 4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922009-66-3

4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2834122
CAS RN: 922009-66-3
M. Wt: 390.45
InChI Key: OKLDLBCTMDZNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
BenchChem offers high-quality 4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

A study by Gul et al. (2016) focuses on the synthesis of benzenesulfonamides and their potential as carbonic anhydrase inhibitors, particularly in cytotoxicity and tumor-specificity. This highlights the potential use of similar compounds in cancer research and treatment (Gul et al., 2016).

Effects on Pathological Pain Model

Lobo et al. (2015) explored the effects of benzenesulfonamide derivatives on a pathological pain model in mice. This study indicates the potential therapeutic use of these compounds in pain management (Lobo et al., 2015).

Application in Photodynamic Therapy

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy, a treatment method for cancer, highlighting their utility in cancer research and therapy (Pişkin et al., 2020).

Inhibitory Properties in Medical Chemistry

Altug et al. (2017) studied the inhibitory effects of isoxazole-containing sulfonamides on carbonic anhydrase II and VII. This suggests the application of these compounds in developing drugs targeting specific enzymes (Altug et al., 2017).

Environmental Chemistry and Decomposition

Zhou and Moore (1994) investigated the photodecomposition of sulfamethoxazole, a benzenesulfonamide, in an environmental chemistry context. This research is relevant to understanding the environmental impact and degradation pathways of similar compounds (Zhou & Moore, 1994).

Novel Synthetic Approaches

Shaabani et al. (2010) developed novel synthetic methods for tetrahydrobenzo[b][1,4]oxazepine derivatives, which could be crucial for advancing the synthesis of complex molecules in pharmaceutical research (Shaabani et al., 2010).

Polymer Chemistry

Saegusa et al. (1987) described a novel synthetic approach for poly(p-benzenesulfonamide) suggesting applications in material science and polymer chemistry (Saegusa et al., 1987).

properties

IUPAC Name

4-(2-methylpropoxy)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13(2)12-26-15-4-6-16(7-5-15)27(23,24)21-14-3-8-18-17(11-14)19(22)20-9-10-25-18/h3-8,11,13,21H,9-10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLDLBCTMDZNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

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